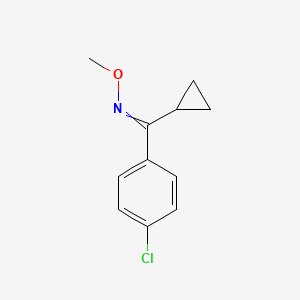
(4-chlorophenyl)(cyclopropyl)methanone O-methyl oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chlorophenyl)(cyclopropyl)methanone O-methyl oxime is an organic compound with the molecular formula C11H12ClNO It is characterized by the presence of a 4-chlorophenyl group, a cyclopropyl group, and an O-methyl oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(cyclopropyl)methanone O-methyl oxime typically involves the reaction of (4-chlorophenyl)(cyclopropyl)methanone with O-methylhydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired oxime product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with additional considerations for process optimization and safety.
Análisis De Reacciones Químicas
Types of Reactions
(4-chlorophenyl)(cyclopropyl)methanone O-methyl oxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include various oxime derivatives, amines, and substituted chlorophenyl compounds. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways.
Aplicaciones Científicas De Investigación
(4-chlorophenyl)(cyclopropyl)methanone O-methyl oxime has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mecanismo De Acción
The mechanism of action of (4-chlorophenyl)(cyclopropyl)methanone O-methyl oxime involves its interaction with molecular targets and pathways within biological systems. The oxime group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (4-chlorophenyl)(cyclopropyl)methanone O-(4-nitrophenyl)methyl oxime
- (4-chlorophenyl)(cyclopropyl)methanone O-(2-methyl-4-nitrophenyl)methyl oxime
Uniqueness
(4-chlorophenyl)(cyclopropyl)methanone O-methyl oxime is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C11H12ClNO |
|---|---|
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-1-cyclopropyl-N-methoxymethanimine |
InChI |
InChI=1S/C11H12ClNO/c1-14-13-11(8-2-3-8)9-4-6-10(12)7-5-9/h4-8H,2-3H2,1H3 |
Clave InChI |
MBAUCYAYBOTGAT-UHFFFAOYSA-N |
SMILES canónico |
CON=C(C1CC1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















